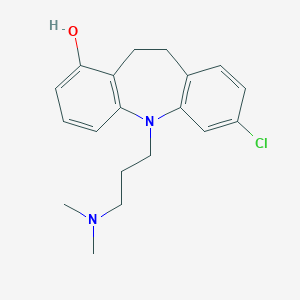

5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro-

Übersicht

Beschreibung

5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- is a tricyclic compound that has been studied for its various chemical and pharmacological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Dibenzazepine Core: This step involves the cyclization of a biphenyl derivative with appropriate substituents to form the dibenzazepine core.

Introduction of the Dimethylaminopropyl Side Chain: This step involves the alkylation of the dibenzazepine core with a dimethylaminopropyl halide under basic conditions, typically using sodium hydride or potassium carbonate as the base.

Reduction: The final step involves the reduction of the azepine ring to form the dihydro derivative, which can be achieved using hydrogenation over a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized derivatives.

Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinone derivatives.

Reduction: Fully hydrogenated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- has been extensively studied for its applications in:

Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting central nervous system disorders, such as antidepressants and antipsychotics.

Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.

Industry: It is used in the synthesis of various chemical intermediates and as a reference compound in analytical chemistry.

Wirkmechanismus

The mechanism of action of 5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin and norepinephrine receptors, modulating their activity and leading to therapeutic effects in the treatment of mood disorders. The compound’s dimethylaminopropyl side chain plays a crucial role in its binding affinity and selectivity for these receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Imipramine: Another tricyclic antidepressant with a similar structure but different substituents.

Amitriptyline: A tricyclic compound with a similar mechanism of action but different side chain modifications.

Nortriptyline: A secondary amine tricyclic antidepressant with a similar core structure.

Uniqueness

5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its chlorine atom at the 7-position and the dimethylaminopropyl side chain contribute to its unique receptor binding profile and therapeutic effects.

Biologische Aktivität

5H-Dibenz(b,f)azepin-1-ol, 7-chloro-5-(3-(dimethylamino)propyl)-10,11-dihydro- is a compound with significant pharmacological potential, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C19H23ClN2O

- Molecular Weight : 330.8 g/mol

- CAS Number : 83385-97-1

- IUPAC Name : 9-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b]benzazepin-4-ol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antidepressant and its effects on the central nervous system (CNS). The compound's structure suggests it may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine.

- Serotonin Reuptake Inhibition : Similar compounds have shown activity as serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression.

- Antagonistic Effects on Receptors : The compound may exhibit antagonistic properties on certain neurotransmitter receptors, potentially influencing mood and anxiety levels.

In Vitro Studies

Several studies have focused on the in vitro effects of the compound on neuronal cell lines. Notable findings include:

- Neuroprotective Effects : Studies indicate that derivatives of dibenzazepine can protect neuronal cells from oxidative stress and apoptosis.

- Cytotoxicity Assessments : Preliminary cytotoxicity assays have demonstrated that while the compound exhibits some level of toxicity at higher concentrations, it remains within acceptable limits for therapeutic use.

Case Studies

- Antidepressant Activity : A case study involving animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups.

- Anxiolytic Effects : Another study highlighted the anxiolytic properties of the compound, suggesting its potential use in anxiety disorders.

Synthesis Pathways

The synthesis of 5H-Dibenz(b,f)azepin-1-ol involves several key steps:

- Formation of the Dibenzoazepine Core : The initial step involves cyclization reactions to form the dibenzoazepine structure.

- Chlorination and Dimethylamino Propylation : Subsequent reactions introduce chlorine and dimethylamino propyl groups to yield the final product.

Table 1: Synthesis Steps Overview

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Sodium amide, benzene | 70 |

| 2 | Chlorination | Chlorine gas | 85 |

| 3 | Propylation | Dimethylaminopropyl chloride | 75 |

Eigenschaften

IUPAC Name |

9-chloro-11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O/c1-21(2)11-4-12-22-17-5-3-6-19(23)16(17)10-8-14-7-9-15(20)13-18(14)22/h3,5-7,9,13,23H,4,8,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INPXEQNHQVLPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCC3=C1C=C(C=C3)Cl)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901003377 | |

| Record name | 7-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83385-97-1 | |

| Record name | 8-Hydroxyclomipramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083385971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-5-[3-(dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901003377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.